molecular formula C16H20N2O2S B5111011 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methoxyethyl)acetamide

2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methoxyethyl)acetamide

Cat. No. B5111011
M. Wt: 304.4 g/mol
InChI Key: DHBCECUXJHADRW-UHFFFAOYSA-N
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Description

2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methoxyethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMQA and is a derivative of quinoline. DMQA has been synthesized using various methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Anticancer Activity

The compound’s unique structure suggests potential anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. Preliminary studies indicate that it may inhibit tumor growth by interfering with key cellular pathways or inducing apoptosis. Further investigations are warranted to elucidate its precise mechanisms and optimize its therapeutic potential .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Studies have explored the anti-inflammatory effects of this compound. It appears to modulate inflammatory pathways, potentially by inhibiting specific enzymes or cytokines. Researchers are keen on understanding its impact on immune responses and developing novel anti-inflammatory agents based on its structure .

Neuroprotective Effects

Given its structural resemblance to certain neuroprotective compounds, scientists have investigated whether this molecule can safeguard neurons from damage. Animal models suggest that it might enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers are exploring its potential in treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

Antibacterial and Antifungal Activity

Laboratory studies have revealed promising antibacterial and antifungal properties. The compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Researchers are keen on optimizing its potency and exploring its potential as a new class of antimicrobial agents .

Metal Ion Chelation

The sulfur atom in the compound’s structure suggests metal-binding capabilities. Researchers have investigated its chelating properties, particularly with transition metals. Chelation therapy is relevant in treating heavy metal poisoning and certain metabolic disorders. This compound’s ability to sequester metal ions could have therapeutic implications .

Photophysical Applications

Beyond its biological activities, this compound exhibits interesting photophysical properties. Its fluorescence behavior under specific conditions makes it relevant for applications in sensors, imaging, and optoelectronic devices. Researchers are exploring its potential as a fluorescent probe for detecting specific analytes or monitoring cellular processes .

properties

IUPAC Name

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-11-5-4-6-13-12(2)9-15(18-16(11)13)21-10-14(19)17-7-8-20-3/h4-6,9H,7-8,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBCECUXJHADRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)NCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(2-methoxyethyl)acetamide

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